molecular formula C17H24ClN5O3 B315854 N-TERT-BUTYL-2-{2-CHLORO-6-ETHOXY-4-[(1,2,4-TRIAZOL-4-YLAMINO)METHYL]PHENOXY}ACETAMIDE

N-TERT-BUTYL-2-{2-CHLORO-6-ETHOXY-4-[(1,2,4-TRIAZOL-4-YLAMINO)METHYL]PHENOXY}ACETAMIDE

Cat. No.: B315854
M. Wt: 381.9 g/mol
InChI Key: JVJRMQMDDOFGJM-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-{2-CHLORO-6-ETHOXY-4-[(1,2,4-TRIAZOL-4-YLAMINO)METHYL]PHENOXY}ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a chloro-substituted phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-{2-CHLORO-6-ETHOXY-4-[(1,2,4-TRIAZOL-4-YLAMINO)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps. One common approach includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro-substituted phenoxy group: This step often involves a nucleophilic substitution reaction where a chloro-substituted phenol reacts with a suitable leaving group.

    Attachment of the acetamide moiety: This can be done through an acylation reaction, where an acyl chloride or anhydride reacts with an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-{2-CHLORO-6-ETHOXY-4-[(1,2,4-TRIAZOL-4-YLAMINO)METHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro-substituted phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide, potassium carbonate, and various halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

N-TERT-BUTYL-2-{2-CHLORO-6-ETHOXY-4-[(1,2,4-TRIAZOL-4-YLAMINO)METHYL]PHENOXY}ACETAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly if it exhibits bioactivity against specific targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-{2-CHLORO-6-ETHOXY-4-[(1,2,4-TRIAZOL-4-YLAMINO)METHYL]PHENOXY}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenoxy group can participate in binding interactions, while the acetamide moiety may influence the compound’s solubility and bioavailability. Specific pathways and targets would depend on the compound’s intended application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-2-chloro-benzamide: Shares the tert-butyl and chloro-substituted phenyl groups but lacks the triazole and acetamide moieties.

    N-tert-Butyl-2-thiophenesulfonamide: Contains a thiophene ring instead of a phenoxy group and a sulfonamide instead of an acetamide.

Uniqueness

N-TERT-BUTYL-2-{2-CHLORO-6-ETHOXY-4-[(1,2,4-TRIAZOL-4-YLAMINO)METHYL]PHENOXY}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, in particular, distinguishes it from many other compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C17H24ClN5O3

Molecular Weight

381.9 g/mol

IUPAC Name

N-tert-butyl-2-[2-chloro-6-ethoxy-4-[(1,2,4-triazol-4-ylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C17H24ClN5O3/c1-5-25-14-7-12(8-21-23-10-19-20-11-23)6-13(18)16(14)26-9-15(24)22-17(2,3)4/h6-7,10-11,21H,5,8-9H2,1-4H3,(H,22,24)

InChI Key

JVJRMQMDDOFGJM-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNN2C=NN=C2)Cl)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNN2C=NN=C2)Cl)OCC(=O)NC(C)(C)C

Origin of Product

United States

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